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Compound of Interest

Compound Name: 3,3-Dimethylpentan-1-ol

Cat. No.: B097394 Get Quote

An In-depth Technical Guide to 3,3-Dimethylpentan-1-ol

Abstract
This technical guide provides a comprehensive overview of 3,3-Dimethylpentan-1-ol, a
branched primary alcohol. The document details its physicochemical properties, outlines a

detailed experimental protocol for its synthesis via a Grignard reaction, and explores its

potential applications within the fields of chemical research and drug development. All

quantitative data is presented in tabular format for clarity. Additionally, key processes are

visualized using Graphviz diagrams to illustrate the synthetic workflow and a conceptual drug

discovery process. This guide is intended for researchers, scientists, and professionals in the

chemical and pharmaceutical industries.

Introduction
3,3-Dimethylpentan-1-ol is an organic compound with the chemical formula C7H16O.[1] As a

primary alcohol with a quaternary carbon center, it possesses unique steric and electronic

properties that make it an interesting building block in organic synthesis. Its structure consists

of a pentanol backbone with two methyl groups attached to the third carbon atom. The correct

IUPAC name for this compound is 3,3-dimethylpentan-1-ol.[1][2] While specific applications in

drug development are not extensively documented, its structural motifs are relevant to

medicinal chemistry, where molecular architecture plays a critical role in biological activity.

Physicochemical Properties
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A summary of the key physicochemical properties of 3,3-Dimethylpentan-1-ol is presented in

Table 1. This data is crucial for its application in chemical synthesis and for predicting its

behavior in various chemical and biological systems.

Property Value Source(s)

IUPAC Name 3,3-dimethylpentan-1-ol [1][2]

Molecular Formula C7H16O [1][3][4]

Molecular Weight 116.20 g/mol [1][2][5][3][4][6][7]

CAS Number 19264-94-9 [2][5][3][4]

Appearance Colorless liquid

Boiling Point 167°C [5][3]

Melting Point -30.45°C (estimate) [5][3]

Density 0.8280 g/mL [5][3]

Refractive Index 1.4260 [5][3]

pKa 15.20 ± 0.10 (Predicted) [3]

LogP (XLogP3) 2.2 [1][3]

Hydrogen Bond Donor Count 1 [3]

Hydrogen Bond Acceptor

Count
1 [3]

Rotatable Bond Count 3 [3]

Synthesis and Experimental Protocols
The synthesis of 3,3-Dimethylpentan-1-ol can be achieved through a Grignard reaction, a

robust and widely used method for forming carbon-carbon bonds. This protocol details the

reaction of a 3,3-dimethylpentyl Grignard reagent with formaldehyde. The general approach is

adapted from established procedures for synthesizing similar primary alcohols.[8][9]
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Synthesis of 3,3-Dimethylpentylmagnesium Halide
(Grignard Reagent)
The first stage involves the formation of the Grignard reagent from 1-halo-3,3-dimethylpentane.

Materials:

Magnesium turnings

1-Chloro-3,3-dimethylpentane (or 1-Bromo-3,3-dimethylpentane)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Iodine crystal (as an initiator)

Protocol:

Apparatus Setup: A three-necked, round-bottom flask is equipped with a reflux condenser, a

dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried to prevent

moisture from quenching the reaction.

Initiation: Magnesium turnings are placed in the flask under a nitrogen atmosphere. A small

crystal of iodine can be added to activate the magnesium surface.

Reagent Addition: A solution of 1-chloro-3,3-dimethylpentane in anhydrous ether is added

dropwise from the dropping funnel. The reaction is exothermic and should initiate with gentle

warming.

Reaction Completion: Once the addition is complete, the mixture is refluxed until the

magnesium is consumed, resulting in a grayish solution of 3,3-dimethylpentylmagnesium

chloride.

Reaction with Formaldehyde and Work-up
The Grignard reagent is then reacted with formaldehyde, followed by an acidic work-up to yield

the final product.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Paraformaldehyde or formaldehyde gas

Anhydrous diethyl ether or THF

Dilute hydrochloric acid or saturated ammonium chloride solution

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Protocol:

Formaldehyde Source: Paraformaldehyde is depolymerized by heating, and the resulting

formaldehyde gas is bubbled through the cooled Grignard reagent solution. Alternatively, the

Grignard solution can be added to a cooled slurry of paraformaldehyde in ether.

Quenching: The reaction mixture is carefully quenched by slow addition to a cold, dilute

solution of hydrochloric acid or saturated ammonium chloride.

Extraction: The aqueous layer is separated and extracted multiple times with diethyl ether.

Washing: The combined organic layers are washed with saturated sodium bicarbonate

solution and then with brine.

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate,

filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification: The crude 3,3-Dimethylpentan-1-ol can be purified by fractional distillation to

yield the pure product.

Stage 1: Grignard Reagent Formation Stage 2: Reaction and Work-up

1-Chloro-3,3-dimethylpentane
+ Mg in Anhydrous Ether Initiation (I2, heat) 3,3-Dimethylpentyl-

magnesium Chloride
Reaction with

Formaldehyde (HCHO)
Nucleophilic Addition Acidic Work-up

(e.g., NH4Cl) Extraction & Washing Drying & Concentration Purification
(Distillation) Pure 3,3-Dimethylpentan-1-ol
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Click to download full resolution via product page

Caption: A workflow for the synthesis of 3,3-Dimethylpentan-1-ol.

Conceptual Applications in Drug Development
While 3,3-Dimethylpentan-1-ol is not a widely cited pharmaceutical agent, its structural

features are of interest in medicinal chemistry. The cyclopentane scaffold, a related cyclic

structure, is a common motif in many biologically active compounds and approved drugs.[10]

The principles used to evaluate such scaffolds can be applied to novel structures like 3,3-
Dimethylpentan-1-ol. The general workflow involves synthesizing a library of derivatives and

screening them for biological activity against various targets.

A generalized workflow for evaluating a new chemical entity in a drug discovery context is

shown below. This process begins with the core scaffold, from which a diverse library of

derivatives is synthesized. These compounds then undergo high-throughput screening to

identify "hits"—molecules that show activity against a biological target. Promising hits are then

optimized through further chemical modification to improve their potency, selectivity, and

pharmacokinetic properties, ultimately leading to a potential drug candidate.
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Caption: A conceptual workflow for drug discovery based on a novel scaffold.
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Conclusion
3,3-Dimethylpentan-1-ol is a well-defined chemical entity with established physicochemical

properties. Its synthesis is readily achievable through standard organic chemistry techniques

such as the Grignard reaction. While its direct role in drug development is not yet established, it

represents a class of structurally interesting molecules that could serve as scaffolds for the

synthesis of novel compounds with potential biological activity. The protocols and conceptual

frameworks provided in this guide offer a solid foundation for researchers interested in

exploring the chemistry and potential applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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